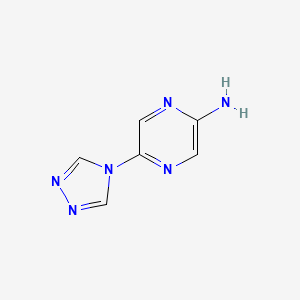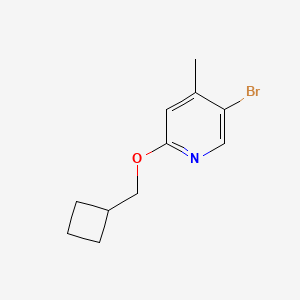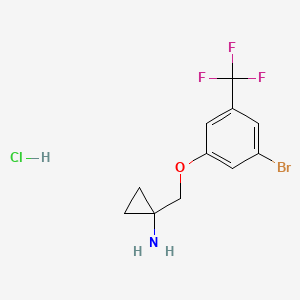![molecular formula C9H10F2OS B8126563 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene CAS No. 2133476-49-8](/img/structure/B8126563.png)
2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene is an organosulfur compound characterized by the presence of a difluoromethyl group attached to a sulfinyl moiety, which is further bonded to a benzene ring substituted with two methyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dimethylbenzene (p-xylene) and difluoromethyl sulfoxide.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid to facilitate the sulfoxidation process.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 2-[(Difluoromethyl)sulfonyl]-1,4-dimethylbenzene.
Reduction: Formation of 2-[(Difluoromethyl)thio]-1,4-dimethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways: Modulation of biochemical pathways through its reactive functional groups, influencing processes such as oxidation-reduction and nucleophilic substitution.
Comparaison Avec Des Composés Similaires
2-[(Difluoromethyl)sulfonyl]-1,4-dimethylbenzene: A sulfone derivative with different reactivity and stability.
2-[(Difluoromethyl)thio]-1,4-dimethylbenzene: A sulfide derivative with distinct chemical properties.
1,4-Dimethylbenzene (p-xylene): The parent compound without the difluoromethyl sulfinyl group.
Uniqueness: 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene is unique due to the presence of the difluoromethyl sulfinyl group, which imparts specific reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(difluoromethylsulfinyl)-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2OS/c1-6-3-4-7(2)8(5-6)13(12)9(10)11/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCKQCNDHDKFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2133476-49-8 |
Source


|
| Record name | 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Butyl 8-chloro-6-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)quinoline-2-carboxylate](/img/structure/B8126572.png)




![1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide](/img/structure/B8126605.png)
![N-[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isobutyramide](/img/structure/B8126610.png)
